

# Technical Support Center: Lesinurad Dose Adjustment in Subjects with Moderate Renal Impairment

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## Compound of Interest

Compound Name: *Lesinurad*

Cat. No.: *B8021901*

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This technical support center provides guidance for researchers, scientists, and drug development professionals on the appropriate dose adjustment of **lesinurad** in subjects with moderate renal impairment.

## Frequently Asked Questions (FAQs)

Q1: How does moderate renal impairment affect the pharmacokinetics of **lesinurad**?

A1: Moderate renal impairment (estimated creatinine clearance [eCLCr] 30 to 59 mL/min) leads to an increased systemic exposure to **lesinurad**. Studies have shown that the area under the plasma concentration-time curve (AUC) of **lesinurad** is increased by 50-73% in this population compared to individuals with normal renal function[1][2][3]. However, the maximum plasma concentration (Cmax) is generally unaffected[3][4]. The renal clearance of **lesinurad** is significantly reduced in patients with moderate renal impairment[4].

Q2: What is the recommended dose of **lesinurad** for patients with moderate renal impairment?

A2: No dose adjustment is necessary for **lesinurad** in patients with mild or moderate renal impairment (eCLCr of 45 mL/min or greater)[1][5]. The standard dose is 200 mg orally once daily, taken in the morning with a xanthine oxidase inhibitor (XOI) like allopurinol or febuxostat[6]. However, it is crucial to note that **lesinurad** should not be initiated in patients with an eCLCr less than 45 mL/min[1][7].

Q3: How is the efficacy of **lesinurad** affected by moderate renal impairment?

A3: The serum uric acid (sUA)-lowering effect of **lesinurad** is attenuated in patients with moderate renal impairment compared to those with normal renal function or mild renal impairment[3][4]. Despite the reduced efficacy, clinical trials have demonstrated that **lesinurad** 200 mg in combination with an XOI can still provide a clinically meaningful reduction in sUA levels in this patient population[5][8].

Q4: What are the key safety considerations when using **lesinurad** in subjects with moderate renal impairment?

A4: Patients with moderate renal impairment have a higher occurrence of renal-related adverse reactions compared to those with normal or mildly impaired renal function[1]. The most common renal adverse events include increases in serum creatinine[9]. It is essential to monitor renal function before initiating and periodically during therapy, with more frequent monitoring recommended for patients with an eCLcr below 60 mL/min[1][6]. **Lesinurad** should be discontinued if the eCLcr persistently falls below 45 mL/min[1][7]. It is also critical that **lesinurad** is always co-administered with an XOI, as monotherapy increases the risk of acute renal failure[6][10]. Patients should be advised to stay well-hydrated (e.g., 2 liters of liquid per day)[5][6].

## Troubleshooting Guide

Issue Encountered	Possible Cause	Recommended Action
Elevated Serum Creatinine Levels	Drug-related adverse event, underlying renal disease progression, dehydration.	- Interrupt lesinurad treatment if serum creatinine is elevated to greater than 2 times the pre-treatment value.[1] - Promptly measure serum creatinine in patients reporting symptoms of acute uric acid nephropathy (flank pain, nausea, vomiting). [6] - Ensure the patient is well-hydrated. - Do not restart lesinurad without another explanation for the serum creatinine abnormalities.[1]
Inadequate Serum Uric Acid (sUA) Response	Attenuated efficacy in moderate renal impairment, non-adherence to treatment, insufficient XOI dose.	- Confirm patient adherence to both lesinurad and the xanthine oxidase inhibitor. - Ensure the XOI is being administered at an appropriate dose (e.g., allopurinol at least 300 mg/day, or 200 mg/day for moderate renal impairment).[5] [8] - Re-evaluate the patient's overall treatment regimen.
Persistent eCLcr < 45 mL/min	Worsening of underlying renal condition, drug-induced nephrotoxicity.	- Discontinue lesinurad therapy.[1][7] - Investigate the cause of renal function decline.

## Data Presentation

Table 1: Pharmacokinetic Parameters of **Lesinurad** in Subjects with Varying Degrees of Renal Function

Renal Function Category	eCLcr (mL/min)	Lesinurad Dose (mg)	Change in AUC vs. Normal	Change in Cmax vs. Normal
Normal	>90	200 / 400	-	-
Mild Impairment	60-89	200	+34% <sup>[3]</sup> <sup>[4]</sup>	Unaffected <sup>[3]</sup> <sup>[4]</sup>
Moderate Impairment	30-59	200	+65% to +73% <sup>[2]</sup> <sup>[4]</sup>	Unaffected to +20% <sup>[2]</sup> <sup>[4]</sup>
Moderate Impairment	30-59	400	+50% to +54% <sup>[2]</sup> <sup>[4]</sup>	Unaffected to +3% <sup>[2]</sup> <sup>[4]</sup>
Severe Impairment	<30	400	+102% to +113% <sup>[2]</sup> <sup>[4]</sup>	Unaffected to +13% <sup>[2]</sup> <sup>[4]</sup>

Table 2: Renal-Related Adverse Events in **Lesinurad** Clinical Trials (in combination with a Xanthine Oxidase Inhibitor)

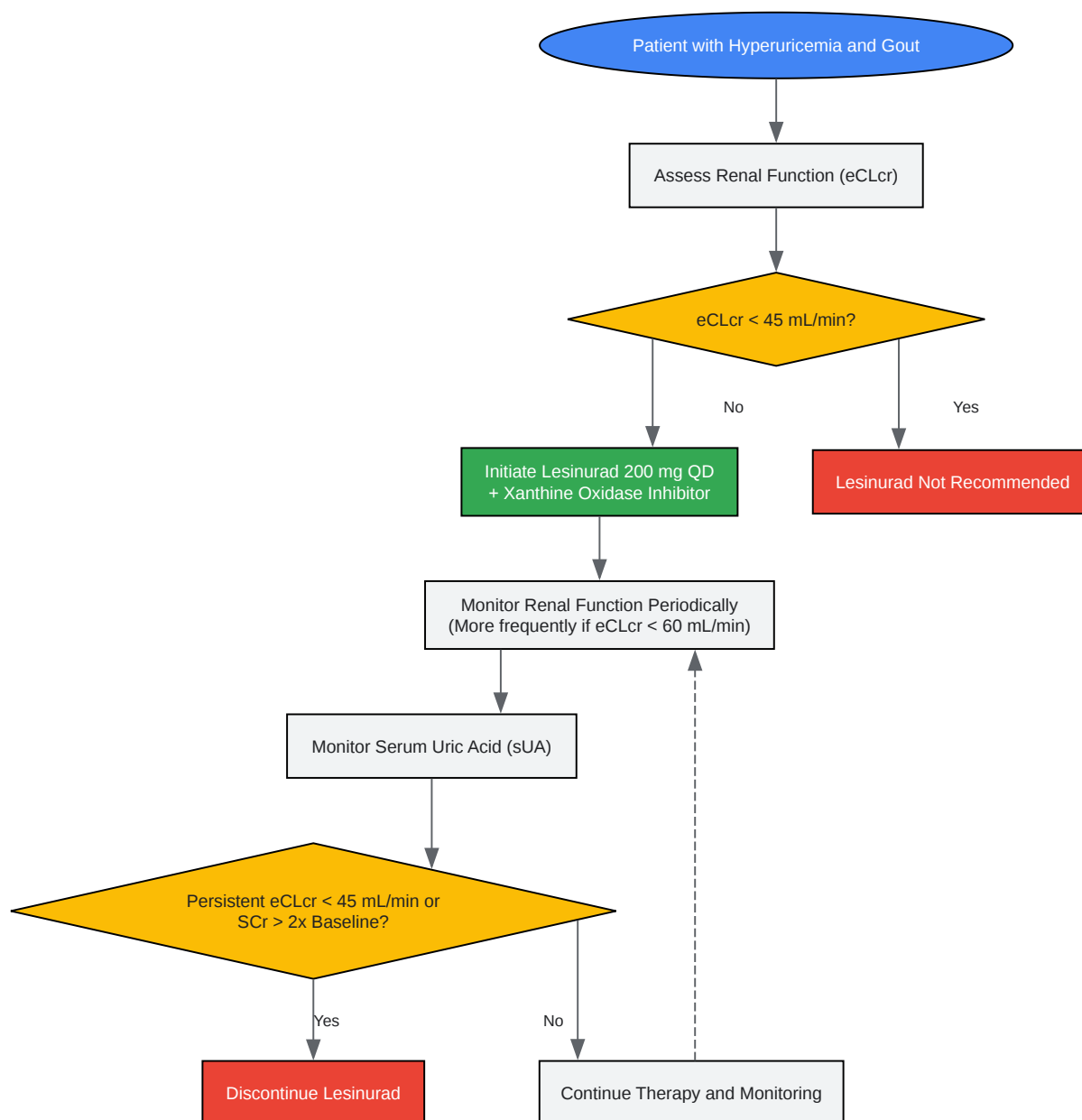
Adverse Event	Lesinurad 200 mg + XOI	Lesinurad 400 mg + XOI	Placebo + XOI
Serum Creatinine Elevation (≥1.5x baseline)	5.9% <sup>[8]</sup>	15.0% <sup>[8]</sup>	3.4% <sup>[8]</sup>
Renal-Related Adverse Events (Overall)	5.9% <sup>[8]</sup>	15.0% <sup>[8]</sup>	4.9% <sup>[8]</sup>
Serious Renal-Related Adverse Reactions	0% <sup>[9]</sup>	0.7% <sup>[9]</sup>	0.2% <sup>[9]</sup>

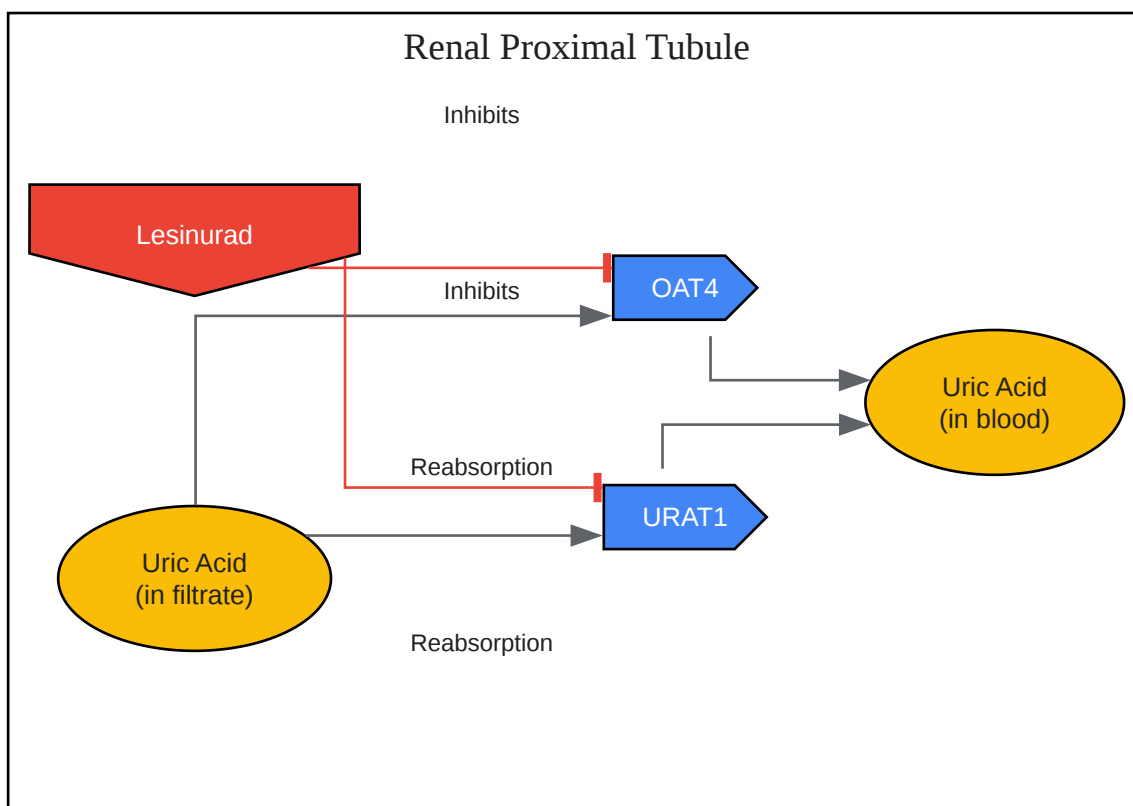
## Experimental Protocols

Methodology for a Phase I, Open-Label, Single-Dose Study to Assess **Lesinurad** Pharmacokinetics and Pharmacodynamics in Renal Impairment:

- Subject Recruitment: Enroll healthy adult volunteers with normal renal function (eCrCl >90 mL/min) and subjects with mild (eCrCl 60–89 mL/min), moderate (eCrCl 30–59 mL/min), and severe (eCrCl <30 mL/min) renal impairment.[3][4]
- Dosing: Administer a single oral dose of **lesinurad** (e.g., 200 mg or 400 mg).[3][4]
- Pharmacokinetic Sampling: Collect serial blood samples at predefined time points (e.g., pre-dose, and at various intervals post-dose) to measure plasma **lesinurad** concentrations.[4]
- Pharmacodynamic Sampling: Collect blood and urine samples at baseline and at specified intervals post-dose to measure serum and urine uric acid concentrations.[4]
- Safety Monitoring: Monitor subjects for adverse events and assess laboratory data throughout the study.[4]
- Data Analysis: Analyze plasma **lesinurad** concentrations to determine pharmacokinetic parameters (AUC, Cmax, renal clearance). Analyze serum and urine uric acid concentrations to evaluate the pharmacodynamic effects of **lesinurad**. [4]

## Mandatory Visualizations





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